

An In-depth Technical Guide to the Physicochemical Properties of Penta-alanine

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Compound of Interest

Compound Name: *Penta-alanine*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **penta-alanine** (Ala₅), a homo-oligopeptide composed of five L-alanine residues. As a fundamental model peptide, **penta-alanine** is instrumental in biophysical studies, including protein folding, secondary structure formation, and spectroscopic analysis. This document details its key characteristics, experimental protocols for its analysis, and a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

Penta-alanine is a non-polar peptide with the sequence Ala-Ala-Ala-Ala-Ala. Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of Penta-L-alanine

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₇ N ₅ O ₆	PubChem[1]
Molecular Weight	373.40 g/mol	PubChem[1]
Appearance	White to off-white solid	ChemicalBook[2]
Melting Point	>250°C (decomposes)	ChemicalBook[2]
Boiling Point (Predicted)	822.3 ± 65.0 °C	ChemicalBook[2]
Density (Predicted)	1.244 ± 0.06 g/cm ³	ChemicalBook[2]

Table 2: Acid-Base and Solubility Properties of Penta-L-alanine

Property	Value	Notes
Isoelectric Point (pI) (Calculated)	~5.99	Calculated by averaging the pKa of the N-terminal amino group (~8.0) and the C-terminal carboxyl group (~3.7) of alanine peptides[3].
pKa (Predicted)	3.43 ± 0.10	This predicted value likely corresponds to the C-terminal carboxylic acid[2]. The pKa of the N-terminal amino group is expected to be around 8.0[3].
Solubility	Slightly soluble in water and aqueous acids.	Quantitative solubility data for penta-alanine is not readily available, but its solubility is expected to be low due to the hydrophobic nature of the alanine side chains[2][4].

Spectroscopic Properties

The spectroscopic signature of **penta-alanine** provides critical insights into its structure and conformation.

Table 3: Key Spectroscopic Data for **Penta-alanine**

Spectroscopic Technique	Key Features and Observations
Infrared (IR) Spectroscopy	The IR spectrum of penta-alanine is characterized by prominent amide bands. The amide I band (C=O stretching) is sensitive to secondary structure and is typically observed around 1600-1700 cm^{-1} . Studies on gas-phase neutral penta-alanine have identified C=O stretching frequencies around 1760 cm^{-1} for non-hydrogen-bonded carboxyl groups and red-shifted to about 1715 cm^{-1} when hydrogen-bonded[5][6]. The amide II band (N-H bending and C-N stretching) is found near 1550 cm^{-1} .
Raman Spectroscopy	The Raman spectrum of penta-alanine provides complementary information to IR spectroscopy. Skeletal vibrations sensitive to conformation appear in the 810-950 cm^{-1} region. For alanine dipeptides, bands around 860 cm^{-1} and 920 cm^{-1} are associated with PII and β -strand conformations, respectively[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy	Specific NMR data for penta-alanine is not widely published. However, based on data for short alanine oligopeptides, the following chemical shifts can be expected in D_2O [8][9]: <ul style="list-style-type: none">^1H NMR: α-H (~3.8-4.3 ppm), β-CH₃ (~1.4-1.5 ppm).^{13}C NMR: Cα (~53 ppm), Cβ (~19 ppm), C=O (~178 ppm).
Circular Dichroism (CD) Spectroscopy	CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. Alanine-rich peptides can adopt various conformations, including α -helical, β -sheet, and random coil structures, depending on factors like concentration and pH[5][10]. In aqueous solution, short alanine peptides often exhibit a polyproline II (pPII) conformation[10].

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **penta-alanine** are crucial for obtaining reliable and reproducible data.

Solid-phase peptide synthesis is the standard method for producing **penta-alanine**. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed[11].

Protocol:

- **Resin Selection and Loading:** A suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin or a 2-chlorotrityl chloride resin, is chosen for C-terminal carboxylic acid peptides. The first Fmoc-protected alanine is loaded onto the resin if not pre-loaded.
- **Fmoc Deprotection:** The Fmoc protecting group on the N-terminus of the resin-bound alanine is removed by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).
- **Amino Acid Coupling:** The next Fmoc-protected alanine is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF and then added to the resin to form a peptide bond.
- **Washing:** The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
- **Repeat Cycle:** Steps 2-4 are repeated for each subsequent alanine residue until the **penta-alanine** sequence is assembled.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the side-chain protecting groups (if any, though not necessary for alanine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).
- **Precipitation and Isolation:** The cleaved peptide is precipitated from the cleavage cocktail with cold diethyl ether, collected by centrifugation, and washed with cold ether to remove scavengers. The crude peptide is then dried under vacuum.

RP-HPLC is the primary method for purifying the crude **penta-alanine** to a high degree of homogeneity[12].

Protocol:

- Column: A C18 stationary phase column is typically used for peptide purification.
- Mobile Phases:
 - Solvent A: 0.1% TFA in water.
 - Solvent B: 0.1% TFA in acetonitrile (ACN).
- Gradient Elution: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a small amount of DMSO or a low percentage of ACN in water) and injected onto the column. A linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) is used to elute the peptide.
- Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the major peak are collected.
- Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
- Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified **penta-alanine** as a white powder.

Isoelectric focusing is an electrophoretic technique that separates proteins and peptides based on their isoelectric point (pI)[8][13].

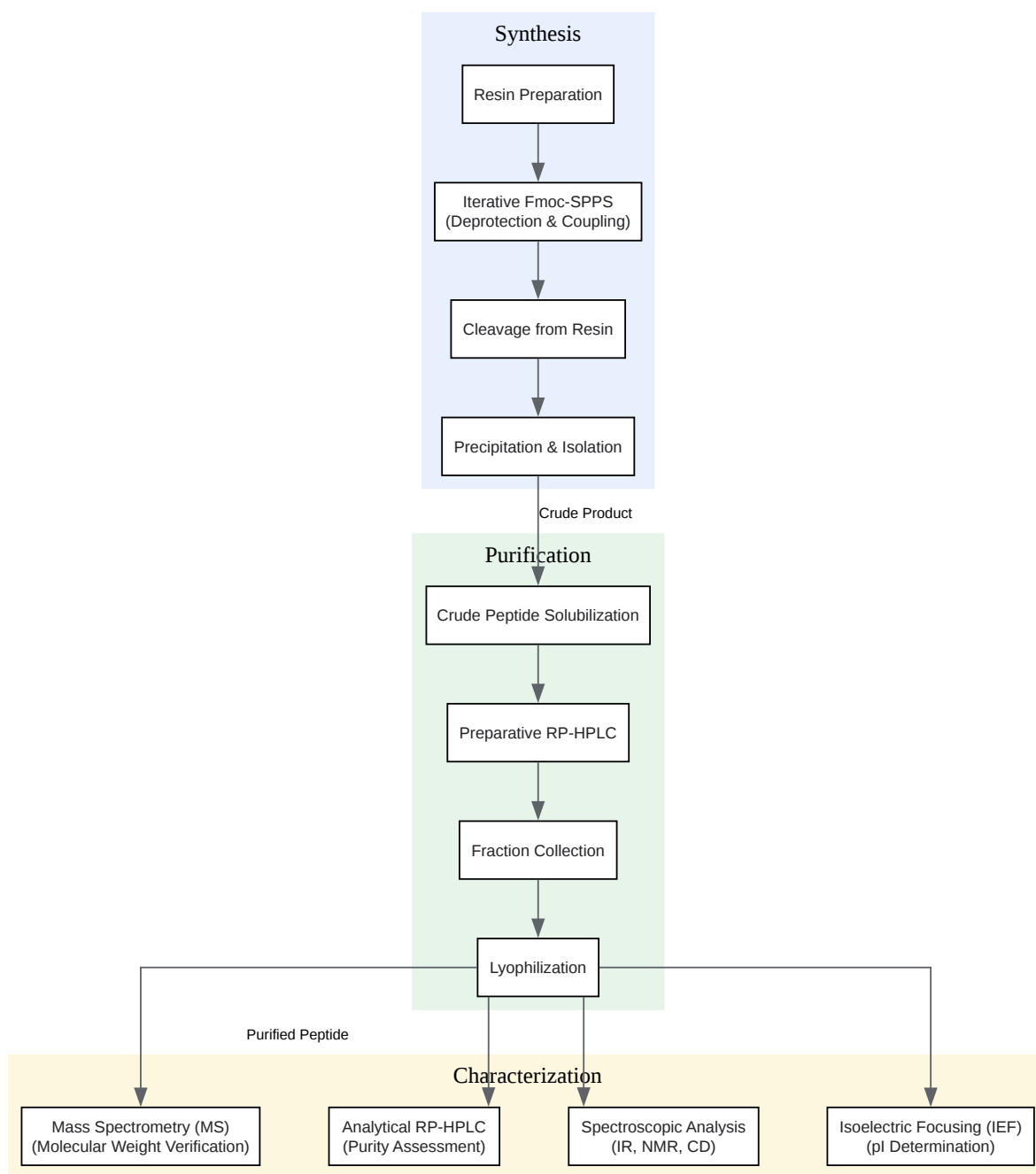
Protocol:

- Gel Preparation: A polyacrylamide or agarose gel containing a mixture of carrier ampholytes is prepared to establish a stable pH gradient. Alternatively, pre-cast immobilized pH gradient (IPG) strips can be used for higher resolution.

- **Sample Preparation:** The purified **penta-alanine** is dissolved in a low-salt buffer, often containing urea for denaturing conditions to prevent aggregation.
- **Sample Application:** The sample is applied to the IEF gel or IPG strip.
- **Electrophoresis:** An electric field is applied across the gel. The peptide will migrate through the pH gradient until it reaches the pH that equals its pI, at which point its net charge is zero, and migration ceases.
- **Staining:** After focusing, the gel is fixed and stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the focused peptide band.
- **pI Determination:** The pI of the **penta-alanine** is determined by comparing its position to that of a set of pI marker proteins run on the same gel.

Mandatory Visualizations

The following diagram illustrates the logical workflow from the synthesis of **penta-alanine** to its final characterization.



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